1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is a significant metabolite of Carvedilol, a nonselective beta-adrenergic antagonist that also possesses alpha-1 blocking activity. Carvedilol is primarily utilized in the treatment of hypertension, chronic heart failure, and left ventricular dysfunction. The formation of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide occurs through the glucuronidation process, which enhances the solubility of Carvedilol, facilitating its excretion from the body. This metabolite is crucial for understanding the pharmacokinetics and pharmacodynamics of Carvedilol and its therapeutic efficacy .
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide can be sourced from biological samples such as human plasma and urine, where it is identified as a major metabolite following the administration of Carvedilol. It falls under the category of glucuronides, which are formed through phase II metabolism involving UDP-glucuronosyltransferases. The compound has a CAS number of 131087-98-4 and is classified as a biochemical compound relevant in pharmacological research .
The synthesis of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide typically involves enzymatic glucuronidation using liver microsomes or specific enzymes such as UDP-glucuronosyltransferases. The reaction requires the incubation of Carvedilol with UDP-glucuronic acid under controlled conditions to facilitate the conjugation process.
In laboratory settings, researchers can utilize various substrates and enzyme preparations to optimize yield and purity. The reaction parameters, including temperature, pH, and enzyme concentration, are meticulously controlled to ensure efficient glucuronidation. Industrial production may employ bioreactors to scale up this process while maintaining quality .
The molecular formula for 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is C30H34N2O11, with a molecular weight of approximately 598.6 g/mol. The structure consists of a Carvedilol backbone with an attached glucuronic acid moiety at the hydroxyl position. This modification significantly increases the hydrophilicity of the compound, aiding in its renal excretion.
The structural representation includes:
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide primarily undergoes hydrolysis reactions facilitated by β-glucuronidase enzymes, which can reverse the conjugation back to Carvedilol. This hydrolysis reaction is significant in drug metabolism as it influences the pharmacological activity and elimination pathways of the drug.
The hydrolysis typically occurs under physiological conditions (neutral pH and moderate temperature) in an aqueous buffer solution. The major product formed from this reaction is the parent compound, Carvedilol itself, indicating a dynamic equilibrium between the conjugated and unconjugated forms in biological systems .
The mechanism of action for 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide is closely linked to its parent compound, Carvedilol. As a beta-adrenergic antagonist, Carvedilol blocks beta-1 and beta-2 adrenergic receptors while also acting as an alpha-1 adrenergic antagonist. This dual action leads to decreased heart rate, reduced myocardial contractility, and vasodilation, ultimately resulting in lower blood pressure and reduced cardiac workload.
The glucuronidation process enhances the elimination of Carvedilol from systemic circulation while maintaining its pharmacological effects through its active metabolites .
The physical properties of 1-Hydroxy Carvedilol 1-O-β-D-Glucuronide include:
Chemical properties include:
These properties are critical for its application in therapeutic settings as they influence formulation development and bioavailability .
1-Hydroxy Carvedilol 1-O-β-D-Glucuronide serves multiple roles in scientific research:
Its significance lies not only in elucidating the metabolic fate of Carvedilol but also in contributing to broader insights into drug metabolism mechanisms involving glucuronides .
CAS No.: 17355-83-8
CAS No.: 18326-62-0
CAS No.:
CAS No.:
CAS No.: 27545-53-5
CAS No.: 16079-52-0